butyl (9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetate
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Overview
Description
Butyl (9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetate is a synthetic organic compound belonging to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of indoloquinoxalines allows them to interact with various biological targets, making them valuable in medicinal chemistry research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl (9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetate typically involves a multi-step process starting from readily available precursors. One common method involves the cyclization of an indole derivative with a quinoxaline precursor under acidic or basic conditions . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate (K2CO3) .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Butyl (9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetate can undergo various chemical reactions, including:
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the indole nitrogen or the quinoxaline ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium or H2O2 in basic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoxaline N-oxides, while reduction can yield indoloquinoxaline derivatives with reduced functional groups .
Scientific Research Applications
Butyl (9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of butyl (9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetate involves its interaction with biological macromolecules. It can intercalate into DNA, disrupting the replication process and leading to cell death . Additionally, it may inhibit specific enzymes involved in viral replication, contributing to its antiviral activity . The compound’s ability to stabilize DNA duplexes and induce apoptosis in cancer cells is a key aspect of its anticancer mechanism .
Comparison with Similar Compounds
Similar Compounds
Ellipticine: A naturally occurring alkaloid with a similar indoloquinoxaline structure, known for its anticancer properties.
6H-Indolo[2,3-b]quinoxaline: A parent compound with various derivatives exhibiting diverse biological activities.
1,2,3-Triazole Derivatives: Compounds with similar pharmacophores, used in agrochemicals and pharmaceuticals.
Uniqueness
Butyl (9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetate stands out due to its specific substitution pattern, which enhances its biological activity and selectivity . Its butyl ester group improves its solubility and bioavailability, making it a more effective therapeutic agent compared to its analogs .
Properties
Molecular Formula |
C21H21N3O2 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
butyl 2-(9-methylindolo[3,2-b]quinoxalin-6-yl)acetate |
InChI |
InChI=1S/C21H21N3O2/c1-3-4-11-26-19(25)13-24-18-10-9-14(2)12-15(18)20-21(24)23-17-8-6-5-7-16(17)22-20/h5-10,12H,3-4,11,13H2,1-2H3 |
InChI Key |
HULLICHJWCFNER-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CN1C2=C(C=C(C=C2)C)C3=NC4=CC=CC=C4N=C31 |
Origin of Product |
United States |
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